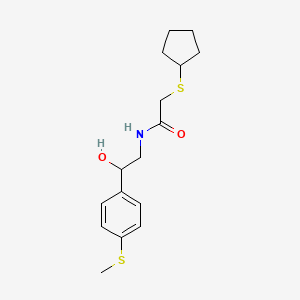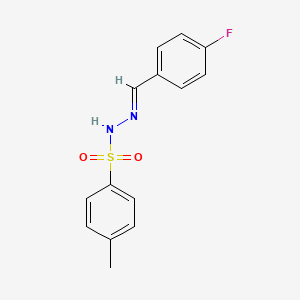![molecular formula C20H23N5O2 B2379225 Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 946386-03-4](/img/structure/B2379225.png)
Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate” is an organic compound used as a chemical synthesis intermediate . It has a molecular formula of C20H23N5O2 and a molecular weight of 365.437.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate” has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . Another related compound, “4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester”, was synthesized by stirring it with Pd/C in ethanol under an H2 balloon for 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate” has been demonstrated to be a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular weight of 365.437. Other properties such as melting point, boiling point, and density would need to be determined experimentally.Aplicaciones Científicas De Investigación
Catalysis in Acylation Chemistry
Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate has been studied for its role in catalysis, particularly in acylation chemistry. One study discusses the synthesis and polymerization of derivatives related to this compound, examining their effectiveness as catalysts in the acylation of tert-butanol with acetic anhydride. The study emphasizes the influence of neighboring groups in the catalytic cycle, highlighting the importance of molecular structure in catalysis (Mennenga, Dorn, Menzel, & Ritter, 2015).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of this compound and its derivatives. These studies include methods for synthesizing the compound and analyzing its structure through X-ray diffraction, LCMS, NMR, and IR spectroscopy. These works are crucial for understanding the chemical and physical properties of the compound and its potential applications in various fields, including medicinal chemistry (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure Analysis
Detailed analysis of the crystal structure of derivatives of this compound has been conducted. This research is pivotal in understanding the molecular geometry and intermolecular interactions, which are essential for predicting the behavior of these compounds in various applications. The crystal structure data provide insights into how the compound and its derivatives might interact with other molecules, which is valuable for designing new materials or drugs (Gumireddy et al., 2021).
Biological Evaluation
Some studies have also explored the biological activities of this compound derivatives. These studies typically involve assessing the antimicrobial, anthelmintic, or other biological properties of the synthesized compounds. This research is significant for identifying potential therapeutic applications of these compounds (Sanjeevarayappa et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-15(13-21)6-7-17(23-18)16-5-4-8-22-14-16/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJIBVEOBFOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)

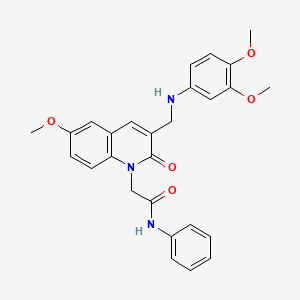
![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)
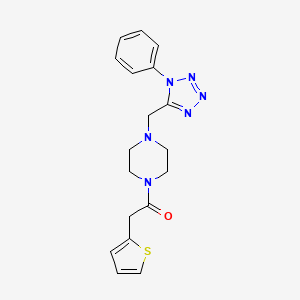
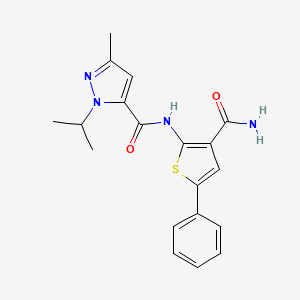
![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
